For-Ala-Ala-Pro-Abu-SBzl
Overview
Description
For-Ala-Ala-Pro-Abu-SBzl is a useful research compound. Its molecular formula is C23H32N4O5S and its molecular weight is 476.6 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
For-Ala-Ala-Pro-Abu-SBzl plays a crucial role in biochemical reactions, particularly in the study of proteolytic enzymes. This peptide is often used as a substrate to investigate the activity of serine proteases, such as chymotrypsin and cathepsin G . The interaction between this compound and these enzymes involves the cleavage of the peptide bond, which can be monitored to determine enzyme kinetics and specificity. The nature of these interactions is typically characterized by the formation of enzyme-substrate complexes, leading to the hydrolysis of the peptide bond and the release of the product.
Cellular Effects
This compound influences various cellular processes by acting as a substrate for proteolytic enzymes. In cellular assays, this compound can be used to study the effects of enzyme activity on cell signaling pathways, gene expression, and cellular metabolism . For instance, the hydrolysis of this compound by proteases can lead to the activation or inhibition of specific signaling pathways, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with proteolytic enzymes at the active site. The peptide binds to the enzyme’s active site, where specific amino acid residues facilitate the cleavage of the peptide bond . This interaction can result in enzyme inhibition or activation, depending on the nature of the enzyme and the peptide. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The stability of this compound is crucial for its effectiveness in biochemical assays. Over time, this compound may undergo degradation, leading to a decrease in its activity and efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, but its stability must be carefully monitored to ensure reliable results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For instance, the hydrolysis of this compound by proteases can generate metabolites that participate in further biochemical reactions, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can affect its activity and function. For example, the binding of this compound to transport proteins can facilitate its uptake into cells, where it can interact with intracellular targets and exert its effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and the execution of its biochemical functions. For instance, the presence of this compound in the cytoplasm or nucleus can determine its role in cellular processes such as signal transduction and gene regulation.
Biological Activity
For-Ala-Ala-Pro-Abu-SBzl is a synthetic compound that has garnered attention for its biological activity, particularly in the context of protease interactions and potential therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is a peptide derivative characterized by its unique amino acid sequence. The compound's structure allows it to function as a substrate for various proteases, which play crucial roles in numerous biological processes. The specific sequence contributes to its ability to interact selectively with target enzymes.
Table 1: Chemical Structure of this compound
Component | Structure |
---|---|
Amino Acids | For, Ala, Pro, Abu |
Functional Group | Benzyl (SBzl) |
Protease Interaction
Research indicates that this compound can act as a substrate for several serine proteases. For instance, studies have shown that at a concentration of 1 mM, it is cleaved by protease complexes, albeit at reduced rates compared to other substrates . This suggests that the compound's structure imparts specific recognition features that affect its cleavage efficiency.
Enzymatic Studies
In enzymatic assays, this compound has been utilized to study the activity of various proteases. It has been identified as a substrate for rat intestinal mast cell protease (RMCP I) and rat skeletal muscle mast cell protease (RMCP II) . These interactions are significant as they highlight the compound's potential role in immunological responses and inflammation.
Case Studies
- Chymase Activity : In studies investigating recombinant human mast cell chymase, this compound was used to assess enzyme activity. The results indicated that the compound could effectively facilitate the measurement of chymase activity in vitro, demonstrating its utility in research settings focused on inflammatory processes .
- Calpain Inhibition : Another aspect of biological activity involves calpain, a family of calcium-dependent cysteine proteases. Research has shown that inhibitors related to compounds like this compound can block calpain activity, which is crucial in conditions associated with increased proteolytic activity . This suggests therapeutic potential for managing diseases characterized by excessive calpain activation.
Mechanistic Insights
The mechanism by which this compound exerts its biological effects primarily revolves around its interaction with proteolytic enzymes. Upon binding to these enzymes, conformational changes occur that can either activate or inhibit enzymatic functions. This allosteric regulation is pivotal in modulating biological pathways involved in inflammation and tissue remodeling.
Properties
IUPAC Name |
S-benzyl (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-formamidopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]butanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O5S/c1-4-18(23(32)33-13-17-9-6-5-7-10-17)26-21(30)19-11-8-12-27(19)22(31)16(3)25-20(29)15(2)24-14-28/h5-7,9-10,14-16,18-19H,4,8,11-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,30)/t15-,16-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSSLMSJJOZXFQ-CAMMJAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)SCC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)SCC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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